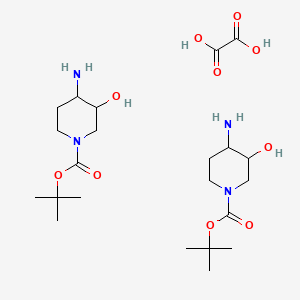
tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid) is a complex organic compound that features a piperidine ring substituted with an amino group and a hydroxy group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, and the compound is stabilized as a hemi salt with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the amino and hydroxy groups at the 4 and 3 positions, respectively. One common method involves the use of tert-butyl carbamate as a protecting group, which can be introduced via a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The amino and hydroxy groups can be introduced through selective functionalization reactions, such as reductive amination and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the amino and hydroxy groups provides sites for hydrogen bonding and other interactions with biological targets, making it a candidate for the development of enzyme inhibitors, receptor modulators, and other therapeutic agents .
Industry
In the industrial sector, tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds .
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate
- tert-Butyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate
Uniqueness
tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the piperidine ring, which allows for a wide range of chemical modifications and interactions with biological targets. This dual functionality distinguishes it from similar compounds that may lack one of these groups or have different substituents.
Properties
Molecular Formula |
C22H42N4O10 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;3-1(4)2(5)6/h2*7-8,13H,4-6,11H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
BVRWJBOIRGRSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N.CC(C)(C)OC(=O)N1CCC(C(C1)O)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


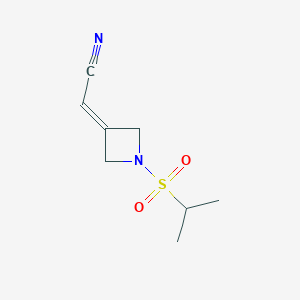

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
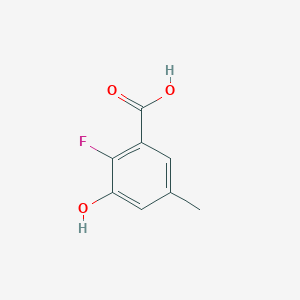
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)

![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
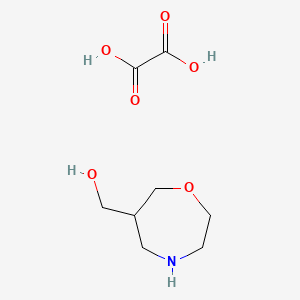
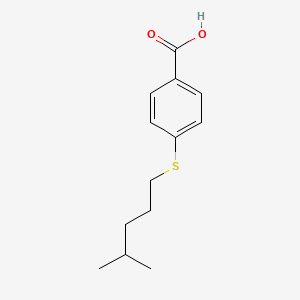
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)

